N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom covalently bonded to an amide group .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would consist of a benzene ring substituted with a methyl group and a sulfonamide group. The sulfonamide group would be further substituted with a 2-hydroxy-2-methylpropyl group .Chemical Reactions Analysis
Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonamidium ions in acidic solutions. They can also undergo hydrolysis under certain conditions to form amines and sulfonic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s water solubility compared to other similar-sized organic compounds .Scientific Research Applications
- Hyperbranched HPMA Polymers : These polymers are synthesized with ease and possess multiple functional groups. They offer high drug loading capacity while maintaining solubility. Researchers have explored HPMA polymers for targeted drug delivery in cancer therapy .
- Gemcitabine Pro-Drug : A gemcitabine-functionalized HPMA polymer pro-drug demonstrated toxicity against pancreatic cancer cells (MIA PaCa-2) both in 2D cultures and 3D spheroids. In vivo studies showed tumor accumulation, particularly for an 18 nm diameter HPMA polymer .
- HPMA derivatives can be incorporated into hydrogel matrices or coatings. For instance, they can enhance the stability and performance of biomedical coatings, such as wound dressings or implant surfaces .
- Some HPMA derivatives, including N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, exhibit inhibitory effects on nitric oxide (NO) production in macrophages. This anti-inflammatory potential could be relevant in various disease contexts .
- HPMA polymers can be engineered into nanoparticles for imaging purposes. Their small size (7–40 nm) allows efficient internalization in cancer cells and transport within dense tumor spheroids .
- HPMA derivatives, including 2-hydroxy-2-methylpropylbenzenesulfonamide, can serve as photoinitiators or crosslinkers in polymerization processes. These play a crucial role in creating hydrogels, coatings, and other materials .
- HPMA derivatives find use as modifying agents. For example, vitamin C (L-ascorbic acid) can be synthesized using HPMA-based reagents .
Drug Delivery Systems
Biomedical Coatings
Anti-Inflammatory Properties
Polymer Nanoparticles for Imaging
Photoinitiators and Crosslinkers
Chemical Modification Reagents
Safety and Hazards
Future Directions
The future directions for research on “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-11(2,3)13/h4-7,12-13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFVDOIJAMYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.